2-[3-(Methylthio)phenyl]ethanethiol
Description
2-[3-(Methylthio)phenyl]ethanethiol is an aromatic thiol compound characterized by a phenyl ring substituted with a methylthio (-SMe) group at the meta position, attached to an ethanethiol (-CH₂CH₂SH) chain. The methylthio group introduces steric bulk and electron-rich properties, which may influence reactivity and binding interactions.
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYKAWNOSAMKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methylthio)phenyl]ethanethiol typically involves the introduction of a thiol group to a phenyl ring substituted with a methylthio group. One common method is the reaction of 3-(methylthio)benzyl chloride with sodium hydrosulfide (NaSH) under basic conditions. The reaction proceeds as follows:
3-(Methylthio)benzyl chloride+NaSH→this compound+NaCl
This method is efficient and yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methylthio)phenyl]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Alkyl halides and bases such as sodium hydroxide (NaOH) are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding sulfides (R-S-R).
Substitution: Alkylated thiols (R-S-R’).
Scientific Research Applications
2-[3-(Methylthio)phenyl]ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce thiol groups into molecules.
Biology: Studied for its potential role in biological systems and as a model compound for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Methylthio)phenyl]ethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. The thiol group can undergo oxidation-reduction reactions, participate in nucleophilic attacks, and form disulfide bonds. These interactions are crucial in modulating the compound’s biological and chemical activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-[3-(Methylthio)phenyl]ethanethiol with structurally related thiol compounds identified in the evidence:
Key Observations:
- Substituent Effects: The methylthio group in the target compound is less electronegative but more bulky than the chloro group in (3-Chlorophenyl)methanethiol. This may reduce electrophilic substitution reactivity but enhance metal-coordination capability due to sulfur’s lone pairs . Compared to amino-substituted ethanethiols (e.g., 2-(N,N-Diethylamino)ethanethiol), the methylthio phenyl group is less basic, which could lower solubility in polar solvents but improve stability under acidic conditions .
Backbone Differences :
- The ethanethiol chain in the target compound provides greater conformational flexibility compared to the methanethiol backbone of (3-Chlorophenyl)methanethiol. This flexibility may facilitate chelation in coordination chemistry applications.
Physicochemical Properties (Inferred)
- Solubility: The methylthio group’s hydrophobicity likely reduces water solubility compared to amino-substituted analogs but increases compatibility with organic solvents.
- Acidity: The thiol (-SH) group’s pKa is expected to be higher (less acidic) than amino-substituted ethanethiols due to reduced electron-withdrawing effects from the methylthio phenyl group.
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